Methyl 3-acetoxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetoxyazetidine-1-carboxylate is a chemical compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetic anhydride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetoxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Methyl 3-acetoxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl azetidine-3-carboxylate hydrochloride
- tert-Butyl 3-ethoxyazetidine-1-carboxylate
- tert-Butyl 3-propoxyazetidine-1-carboxylate
Uniqueness
Methyl 3-acetoxyazetidine-1-carboxylate is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidine derivatives .
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 3-acetyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-5(9)12-6-3-8(4-6)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
JVSIJJSLCQHHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CN(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.